(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core with various substituents. The presence of a fluorophenyl group, a methoxyphenyl group, and a morpholine-based side chain suggests potential biological activities, making it of interest in medicinal chemistry. This compound is classified under the category of pyrazolone derivatives, known for their diverse pharmacological properties.
The synthesis of (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one can be approached through various multi-step reactions. The general synthetic route involves:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Common solvents include dimethylformamide and ethanol, while catalysts may be employed to enhance reaction rates.
The molecular formula for this compound is , corresponding to a molecular weight of 419.5 g/mol. The structure features:
The compound's structural characteristics can be represented in various formats, including InChI and SMILES notation:
InChI=1S/C23H22FN5O2/c24-20-10-8-18(9-11-20)21(25)22(26)19(12-13-27-14-15-28-16-27)23(22)30/h8-11,18H,12-16H2,1-7H3This notation provides insight into the connectivity and stereochemistry of the molecule.
The compound may participate in various chemical reactions typical for pyrazolone derivatives:
Understanding these reactions is crucial for predicting how (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one interacts with other compounds in biological systems.
The mechanism of action for this compound is not fully elucidated but may involve:
Data from preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anti-tumor activities, warranting further investigation into their mechanisms.
While specific physical properties such as boiling point and melting point are not extensively documented, general expectations include:
Key chemical properties include:
Relevant data for safety and handling can be referenced from Material Safety Data Sheets (MSDS) when available.
This compound has potential applications in various scientific fields:
Research into (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is ongoing, with promising implications for therapeutic use based on its unique chemical structure and potential biological activities.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: